molecular formula C6H6BrNO2S B3030381 Methyl 4-amino-5-bromothiophene-2-carboxylate CAS No. 89499-51-4

Methyl 4-amino-5-bromothiophene-2-carboxylate

Cat. No.: B3030381
CAS No.: 89499-51-4
M. Wt: 236.09
InChI Key: SLMFLUFQWGQAPZ-UHFFFAOYSA-N
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Description

Methyl 4-amino-5-bromothiophene-2-carboxylate (CAS: 89499-51-4) is a brominated and aminated thiophene derivative with the molecular formula C₆H₆BrNO₂S and a molecular weight of 236.09 g/mol . Its structure features a thiophene ring substituted with an amino group (-NH₂) at position 4, a bromine atom at position 5, and a methyl ester (-COOCH₃) at position 2. This compound is utilized in organic synthesis, particularly in pharmaceutical and materials research, due to its reactive bromine and amino groups, which enable cross-coupling and functionalization reactions .

Key properties include:

  • LogP: 2.46 (moderate lipophilicity)
  • Hazard Statements: H315 (skin irritation), H319 (eye irritation) .

Properties

IUPAC Name

methyl 4-amino-5-bromothiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2S/c1-10-6(9)4-2-3(8)5(7)11-4/h2H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMFLUFQWGQAPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743784
Record name Methyl 4-amino-5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-51-4
Record name Methyl 4-amino-5-bromo-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89499-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-amino-5-bromothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-5-bromothiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of methyl thiophene-2-carboxylate followed by amination. The reaction typically proceeds as follows:

    Bromination: Methyl thiophene-2-carboxylate is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.

    Amination: The brominated intermediate is then reacted with ammonia or an amine under suitable conditions to introduce the amino group at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-5-bromothiophene-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide, alkoxide, or thiolate ions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Sodium hydroxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling: Palladium catalysts with boronic acids or alkenes under inert atmosphere.

Major Products

    Substitution: Formation of methyl 4-amino-5-hydroxythiophene-2-carboxylate.

    Oxidation: Formation of methyl 4-nitro-5-bromothiophene-2-carboxylate.

    Reduction: Formation of methyl 4-alkylamino-5-bromothiophene-2-carboxylate.

    Coupling: Formation of various biaryl or styrene derivatives.

Scientific Research Applications

Anticancer Properties

MBTC has been investigated for its potential as an anticancer agent. Research indicates that thiophene derivatives can inhibit D-amino acid oxidase (DAO), an enzyme involved in tumor metabolism. A study demonstrated that compounds similar to MBTC showed promising inhibitory activity against DAO, suggesting a potential pathway for anticancer drug development .

Anti-inflammatory Effects

The compound serves as an intermediate in synthesizing various pharmaceutical agents with anti-inflammatory properties. Its ability to modulate biological targets makes it a valuable scaffold in drug design .

Case Study: DAO Inhibition

A series of thiophene-2-carboxylic acids, including MBTC, were screened for their ability to inhibit DAO. The study revealed that the bromine substitution at the 5-position significantly enhanced the inhibitory potency compared to other analogs .

Organic Semiconductors

MBTC is utilized in developing organic semiconductors due to its electronic properties. The compound's unique structure allows it to participate in charge transport processes, making it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .

Conductive Polymers

In materials science, MBTC acts as a building block for synthesizing conductive polymers. These polymers have applications in flexible electronics and sensors, highlighting the versatility of thiophene derivatives in advanced material applications .

Organic Synthesis

MBTC is a key intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The amino group can engage in nucleophilic substitution reactions, leading to diverse derivatives.
  • Coupling Reactions : It can undergo coupling reactions, such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds with other aromatic compounds.

Mechanism of Action

The mechanism of action of methyl 4-amino-5-bromothiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The amino and bromine groups can interact with biological targets through hydrogen bonding, van der Waals forces, and covalent interactions, influencing various molecular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Methyl 5-bromo-4-fluorothiophene-2-carboxylate (CAS: 395664-59-2)
  • Molecular Formula : C₆H₄BrFO₂S
  • Molecular Weight : 239.07 g/mol
  • Substituents : Fluorine at position 4, bromine at position 5, ester at position 2.
  • Key Differences: Replaces the amino group with fluorine, an electron-withdrawing substituent. This reduces polarity (lower PSA) and alters reactivity (e.g., decreased nucleophilicity at position 4).
  • Applications : Likely used in electronics or agrochemicals due to fluorine’s stability .
Methyl 4-bromothiophene-2-carboxylate (CAS: 62224-16-2)
  • Molecular Formula : C₆H₅BrO₂S
  • Molecular Weight : 221.07 g/mol
  • Substituents: Bromine at position 4, ester at position 2; lacks amino group.
  • Key Differences: Absence of amino group reduces hydrogen-bonding capacity (lower PSA) and increases lipophilicity (higher LogP inferred).
  • Applications : Common in Suzuki couplings; simpler structure for straightforward derivatization .
Methyl 5-amino-1-benzothiophene-2-carboxylate (CAS: 20532-28-9)
  • Molecular Formula: C₁₀H₉NO₂S
  • Molecular Weight : 223.25 g/mol
  • Substituents: Amino group at position 5, ester at position 2; fused benzene-thiophene (benzothiophene) core.
  • Amino group position (5 vs. 4) alters electronic distribution.
  • Applications : Pharmaceutical intermediates for kinase inhibitors or anticancer agents .

Physicochemical Properties

Property Methyl 4-amino-5-bromothiophene-2-carboxylate Methyl 5-bromo-4-fluorothiophene-2-carboxylate Methyl 4-bromothiophene-2-carboxylate Methyl 5-amino-1-benzothiophene-2-carboxylate
Molecular Weight 236.09 g/mol 239.07 g/mol 221.07 g/mol 223.25 g/mol
LogP 2.46 Not reported Higher (estimated ~3.0) Not reported
PSA 80.56 Ų ~50 Ų (estimated) ~35 Ų (estimated) ~75 Ų (estimated)
Reactivity Bromine (C5) and amino (C4) enable cross-coupling and amidation Fluorine (C4) stabilizes adjacent bromine (C5) Bromine (C4) for Suzuki couplings Benzothiophene core enhances π-interactions

Biological Activity

Methyl 4-amino-5-bromothiophene-2-carboxylate (MBTC) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer research. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

MBTC is characterized by its unique molecular structure, which allows for various interactions critical to its biological activity. The molecular formula is C6H6BrN O2S, and it features a thiophene ring that contributes to its reactivity and binding properties. The compound's geometry facilitates hydrogen bonding and π-π stacking , essential for engaging with biological targets such as enzymes and receptors .

The biological activity of MBTC is primarily attributed to its ability to modulate enzyme activity and interact with cellular pathways. Notably, it has shown potential as an inhibitor of D-amino acid oxidase (DAO), a target in various metabolic disorders. Studies have indicated that thiophene derivatives, including MBTC, can exhibit low micromolar inhibitory potency against DAO, with IC50 values reported around 7.8 µM .

Key Mechanisms:

  • Enzyme Inhibition : MBTC's interaction with DAO suggests a competitive inhibition mechanism, where it binds to the active site of the enzyme, preventing substrate access.
  • Cellular Uptake Modulation : As part of ongoing research into folate uptake mechanisms, MBTC has been explored for its effects on energy-coupling factor transporters, which are crucial for cellular nutrient absorption .

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer properties of MBTC. The compound has been evaluated against several cancer cell lines, demonstrating significant anti-proliferative effects.

Case Studies:

  • Anti-Proliferative Activity : In vitro assays have shown that MBTC exhibits potent anti-proliferative activity against HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The compound's IC50 values were reported to be less than 25 μM, indicating its potential as an effective anticancer agent .
  • Mechanistic Insights : The anti-cancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.

Structure-Activity Relationship (SAR)

Understanding the SAR of MBTC is crucial for optimizing its biological activity. Variations in substituents on the thiophene ring significantly influence its potency and selectivity.

SubstituentEffect on ActivityIC50 Value (µM)
BromineEnhances enzyme binding7.8
Amino GroupIncreases solubility<25
CarboxylateEssential for receptor bindingNot specified

The presence of the bromine atom at position 5 and the amino group at position 4 appears to enhance the compound's interaction with biological targets, contributing to its anticancer properties .

Q & A

How can competing reactivity between the amino and bromo groups be minimized during synthesis?

The amino group's nucleophilicity can interfere with bromination or subsequent reactions. To address this, protective strategies such as acetylation or trifluoroacetylation of the amino group are recommended. Post-protection, bromination can proceed regioselectively at the 5-position. After bromination, deprotection under mild acidic or basic conditions (e.g., NaOH/EtOH) restores the amino functionality. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields and purity .

What advanced techniques are recommended for resolving structural ambiguities in this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using programs like SHELX (SHELXL for refinement), researchers can resolve bond-length discrepancies and confirm regiochemistry. For example, SHELXL refines anisotropic displacement parameters and validates hydrogen bonding or π-π interactions in the crystal lattice. WinGX/ORTEP can visualize thermal ellipsoids and molecular packing .

How can researchers assess the purity of Methyl 4-amino-5-bromothiophene-2-carboxylate?

Combine orthogonal analytical methods:

  • HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 90:10 over 20 min) and UV detection at 254 nm.
  • NMR : Compare integration ratios (e.g., methyl ester protons at ~3.8 ppm vs. aromatic protons).
  • Mass Spectrometry : Confirm the molecular ion peak ([M+H]+ at m/z 264.99 for C₆H₅BrN₂O₂S) .

How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be addressed?

Discrepancies may arise from dynamic effects like ring puckering or solvent interactions. Perform conformational analysis using DFT calculations (B3LYP/6-31G* level) to model puckering coordinates . Compare computed NMR shifts (via GIAO method) with experimental data. If inconsistencies persist, variable-temperature NMR or crystallographic validation is advised.

What strategies optimize regioselective functionalization of the thiophene ring?

The electron-donating amino group directs electrophilic substitution to the 5-position. For further derivatization (e.g., cross-coupling), the bromo group serves as a handle for Suzuki or Ullmann reactions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/H₂O at 80°C. Monitor reaction progress via TLC (hexane:EtOAc 7:3) .

How can the compound’s stability under varying conditions be systematically evaluated?

  • Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
  • Photostability : Expose samples to UV light (254 nm) and monitor degradation via HPLC.
  • Hydrolytic Stability : Test in buffered solutions (pH 2–12) at 25°C and 40°C. Store at -20°C under inert atmosphere for long-term stability .

What computational approaches predict the compound’s reactivity in complex reactions?

Use molecular docking (AutoDock Vina) to simulate interactions with biological targets. For reaction mechanism studies, apply DFT (M06-2X/def2-TZVP) to model transition states and activation energies. Solvent effects can be incorporated via PCM (Polarizable Continuum Model) .

How can researchers troubleshoot low yields in multi-step syntheses?

  • Step Monitoring : Use LC-MS to identify intermediates and byproducts.
  • Catalyst Screening : Test Pd/C, CuI, or NiCl₂ for coupling reactions.
  • Purification : Optimize gradients in flash chromatography or employ recrystallization (e.g., ethanol/water) .

What are the best practices for handling air- or moisture-sensitive reactions involving this compound?

Use Schlenk line techniques under nitrogen/argon. Pre-dry solvents (e.g., THF over Na/benzophenone). For bromo-lithium exchanges, maintain temperatures below -78°C. Quench reactions with saturated NH₄Cl to prevent degradation .

How can researchers validate the compound’s biological activity in vitro?

  • Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP concentrations near Km.
  • Cytotoxicity : Perform MTT assays on HEK293 or HeLa cells, with IC₅₀ calculations via nonlinear regression.
  • SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or modifying the ester group) to correlate structure with activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-amino-5-bromothiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-amino-5-bromothiophene-2-carboxylate

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